Superior Systemic Exposure: 184.6% Higher Cmax and 136.9% Higher AUC Compared to Equivalent-Dose Racemic Ibuprofen Injection
In a single-dose, randomized, open-label, two-period crossover study in healthy Chinese volunteers, a 0.2 g dexibuprofen injection demonstrated geometric mean ratios versus a 0.2 g racemic ibuprofen injection of 184.6% for maximal plasma concentration (Cmax), 136.9% for AUC0-t, and 134.4% for AUC0-inf [1]. The study further demonstrated that dexibuprofen plasma exposure from a 0.15 g dose was comparable to that from a 0.2 g ibuprofen injection, indicating approximately 25% dose-sparing potential [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax and AUC) |
|---|---|
| Target Compound Data | 0.2 g dexibuprofen injection: geometric mean ratios 184.6% (Cmax), 136.9% (AUC0-t), 134.4% (AUC0-inf) relative to comparator |
| Comparator Or Baseline | 0.2 g racemic ibuprofen injection (reference = 100%) |
| Quantified Difference | 84.6% higher Cmax; 36.9% higher AUC0-t; 34.4% higher AUC0-inf |
| Conditions | Single-dose, randomized, open-label, 2-period crossover study in healthy Chinese volunteers; plasma analysis via LC-MS/MS; fasting conditions |
Why This Matters
Higher systemic exposure per unit dose enables formulation at lower absolute doses to achieve equivalent therapeutic effect, potentially reducing excipient burden and per-unit API cost.
- [1] Hua W, Zhou W, Su M, Zhang Q, Zong S, Wang M. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers. Clin Pharmacol Drug Dev. 2023;12(9):881-887. View Source
